N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide
Description
N-[5-(Acetylamino)-2-Methoxyphenyl]-2-Phenylquinoline-4-Carboxamide is a quinoline-based small molecule characterized by a 2-phenylquinoline core linked to a substituted phenyl group via a carboxamide bridge. The phenyl substituent at the 2-position of the quinoline and the 5-acetylamino-2-methoxyphenyl group at the carboxamide moiety are critical for its structural and functional properties.
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-16(29)26-18-12-13-24(31-2)23(14-18)28-25(30)20-15-22(17-8-4-3-5-9-17)27-21-11-7-6-10-19(20)21/h3-15H,1-2H3,(H,26,29)(H,28,30) |
InChI Key |
DRFVQCIMYKBDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Acetylation and Methoxylation: The acetylamino and methoxy groups can be introduced through standard acetylation and methoxylation reactions using acetic anhydride and methanol, respectively.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Strong nucleophiles such as alkoxides or amines; often requires heating or the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites, altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Key Takeaways
- Structural Advantages: The target compound’s quinoline core and methoxy/acetylamino substituents balance stability and bioactivity, distinguishing it from cyclopropane or azo-containing analogs.
- Therapeutic Potential: Structural alignment with antibacterial quinoline derivatives positions it as a candidate for antimicrobial development, though empirical validation is needed .
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, which are known for their broad spectrum of biological activities. Its structural formula can be represented as follows:
This compound features a quinoline core substituted with an acetylamino group and a methoxy group, which play crucial roles in its biological activity.
Overview
Research has demonstrated that quinoline derivatives exhibit notable antibacterial properties. Specifically, this compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
A study evaluated the antibacterial efficacy of several quinoline derivatives, including the target compound, using the agar diffusion method. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 20 | Significant |
| Bacillus subtilis | 18 | Significant |
| Escherichia coli | 15 | Moderate |
| Methicillin-resistant S. aureus | 12 | Moderate |
| Pseudomonas aeruginosa | 8 | Weak |
The study highlighted that the lipophilicity of the compound, indicated by its LogP value, correlates positively with its antibacterial activity. Compounds with higher LogP values demonstrated enhanced efficacy against the tested strains .
The anticancer potential of quinoline derivatives has been attributed to their ability to intercalate DNA and inhibit topoisomerase activity. This compound was found to exhibit cytotoxic effects on various cancer cell lines, suggesting its role as a potential antitumor agent .
Case Studies
In vivo studies demonstrated that compounds similar to this compound showed significant tumor reduction in solid tumor models. Specifically, derivatives with similar structural features achieved approximately 50% tumor regression in models of leukemia and solid tumors .
Structure-Activity Relationships (SAR)
The modification of substituents on the quinoline core significantly influences the biological activity of these compounds. For instance:
- Acetylamino Group : Enhances solubility and improves interaction with bacterial membranes.
- Methoxy Group : Contributes to increased lipophilicity, which is beneficial for membrane penetration.
Table 2: Structure-Activity Relationships for Quinoline Derivatives
| Substituent | Effect on Activity |
|---|---|
| Acetylamino | Increased solubility |
| Methoxy | Enhanced lipophilicity |
| Phenyl Group | Improved antibacterial action |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of structurally related quinoline-carboxamide derivatives often involves multi-step reactions, including azo coupling, acetylation, and cyclization. For example, azo intermediates can be synthesized via diazotization of aniline derivatives followed by coupling with aromatic amines (e.g., methoxyphenyl groups) under controlled pH and temperature (4–10°C) . Microwave-assisted synthesis or solvent-free fusion methods may improve reaction efficiency and reduce byproducts, as demonstrated in analogous azo compound syntheses . Optimization should prioritize inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups like acetamide.
Q. Which analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and H/C NMR are critical for confirming molecular weight and structural motifs, such as the acetylated amine and quinoline core. Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water gradient (70:30 to 95:5 over 20 minutes) to resolve polar impurities . Differential scanning calorimetry (DSC) can further validate crystallinity and thermal stability.
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies should be conducted at 40°C/75% relative humidity (ICH Q1A guidelines). Use HPLC to monitor degradation products, focusing on hydrolysis of the acetamide group or oxidation of the methoxy moiety. Lyophilization or storage in amber vials under argon may mitigate photolytic and oxidative degradation, as observed in structurally similar aryl amines .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or pH-dependent ionization. Perform pH-solubility profiling using potentiometric titration (e.g., CheqSol method) and validate with dynamic light scattering (DLS) to detect aggregates. Co-solvent systems (e.g., PEG-400/water) or cyclodextrin complexation can enhance solubility, as demonstrated for hydrophobic quinoline derivatives .
Q. How can in vitro binding assays be designed to evaluate the compound’s interaction with serotonin receptors (e.g., 5-HT)?
- Methodological Answer : Radioligand displacement assays using H-8-OH-DPAT or F-labeled analogs (e.g., F-Mefway) are standard for 5-HT receptor studies. Incubate the compound with HEK-293 cells expressing human 5-HT receptors, and quantify binding affinity () via Scatchard analysis. Competitive binding curves should include reference antagonists (e.g., WAY-100635) to validate specificity .
Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic hotspots. Physicochemical descriptors (logP, topological polar surface area) can be calculated via QikProp to estimate blood-brain barrier permeability and oral bioavailability. MD simulations (AMBER) may further elucidate binding dynamics with plasma proteins like albumin .
Q. How should researchers address conflicting data on the compound’s cytotoxicity in different cell lines?
- Methodological Answer : Standardize assays across cell lines (e.g., HepG2, HEK-293) using MTT or resazurin-based viability tests. Control for cell density, serum concentration, and exposure time (e.g., 24–72 hours). Confounding factors like efflux pump activity (e.g., P-glycoprotein) can be mitigated with inhibitors (verapamil). Transcriptomic profiling (RNA-seq) may identify cell-specific metabolic pathways influencing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
